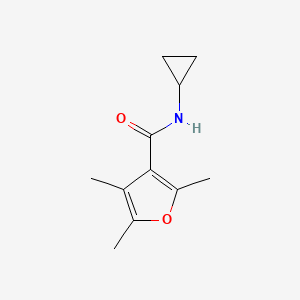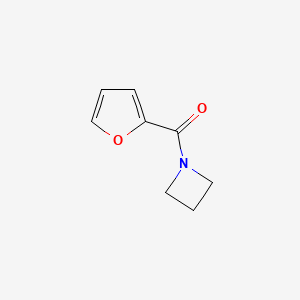![molecular formula C18H14N2O4 B7476350 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)
4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid, also known as CAY10585, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of N-acylhydrazone compounds and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid involves the binding of the compound to the active site of the target enzyme or protein. This binding can result in the inhibition of enzyme activity or the disruption of protein function. For example, 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid has been found to inhibit HDAC activity by binding to the zinc ion in the active site of the enzyme. This inhibition can lead to changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. Additionally, 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid in lab experiments is its high potency and specificity for its target enzymes and proteins. This can allow for the selective inhibition of specific cellular processes and the study of their underlying mechanisms. However, one limitation of 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid is its potential toxicity and off-target effects. Careful dose-response studies and toxicity assessments are necessary to ensure the safety and reliability of the experimental results.
Future Directions
There are many future directions for the study of 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid. One potential area of research is the development of analogs and derivatives of 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid with improved potency and selectivity. Additionally, the use of 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid in combination with other drugs or therapies could provide synergistic effects and improve treatment outcomes. Furthermore, the study of the cellular and molecular mechanisms underlying the effects of 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid could provide insights into the development of novel therapeutic strategies for cancer and other diseases.
Conclusion:
In conclusion, 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid is a promising tool compound for scientific research. Its high potency and specificity for target enzymes and proteins make it a valuable tool for the study of cellular and molecular mechanisms. Further research is needed to fully understand the potential applications and limitations of 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid, but its potential for the development of novel therapeutic strategies is promising.
Synthesis Methods
The synthesis of 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid involves the reaction of 4-aminobenzoic acid with 3-methoxyphenylacetonitrile in the presence of acetic anhydride and triethylamine. The resulting product is then treated with hydrazine hydrate to form the final compound. This method has been reported to yield high purity and good yields of 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid.
Scientific Research Applications
4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid has been extensively studied for its potential use as a tool compound in scientific research. It has been found to have inhibitory effects on various enzymes and proteins, including histone deacetylases (HDACs), lysine-specific demethylase 1 (LSD1), and ribonucleotide reductase (RR). These enzymes and proteins play important roles in various cellular processes, and their inhibition by 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid can provide insights into the underlying mechanisms of these processes.
properties
IUPAC Name |
4-[[(E)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-24-16-4-2-3-12(10-16)9-14(11-19)17(21)20-15-7-5-13(6-8-15)18(22)23/h2-10H,1H3,(H,20,21)(H,22,23)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRLSCFFJWRNKD-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7476275.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B7476280.png)


![1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7476321.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B7476333.png)





![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476386.png)
